Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate
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Overview
Description
Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate is a chemical compound with a complex structure that includes a pyrrolo-pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrrolo-pyridazine core followed by the introduction of the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in studies involving enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo-pyridazine derivatives and tert-butyl carbamate-containing molecules. Examples include:
- Tert-butyl N-pyrrolo[2,3-B]pyrazin-2-ylcarbamate
- Tert-butyl N-pyrrolo[1,2-B]pyrimidin-4-ylcarbamate
Uniqueness
Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrrolo-pyridazine core with a tert-butyl carbamate group makes it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
tert-butyl N-pyrrolo[1,2-b]pyridazin-4-ylcarbamate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-6-7-13-15-8-4-5-10(9)15/h4-8H,1-3H3,(H,14,16) |
InChI Key |
HZFAAWXFSMYYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NN2C1=CC=C2 |
Origin of Product |
United States |
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